(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of dichlorophenyl, thiophenyl, thiazolyl, and piperazinyl groups
Mechanism of Action
Target of Action
The compound (3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex molecule that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially interacting with its targets and causing changes in the biological system.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different physiological environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting thiophene-3-carboxylic acid with thioamide under cyclization conditions.
Attachment of the piperazine ring: The thiazole derivative is then reacted with piperazine in the presence of a suitable coupling agent.
Introduction of the dichlorophenyl group: The final step involves the acylation of the piperazine-thiazole intermediate with 3,4-dichlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)(4-(4-(thiophen-2-yl)thiazol-2-yl)piperazin-1-yl)methanone
- (3,4-Dichlorophenyl)(4-(4-(furan-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
Uniqueness
(3,4-Dichlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is unique due to the specific positioning of the thiophene ring, which can significantly influence its biological activity and chemical reactivity. The presence of both dichlorophenyl and thiazole rings provides a distinctive combination of electronic and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS2/c19-14-2-1-12(9-15(14)20)17(24)22-4-6-23(7-5-22)18-21-16(11-26-18)13-3-8-25-10-13/h1-3,8-11H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDDTXDDKEYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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